molecular formula C6H10N2O B13268599 (1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine

(1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine

Cat. No.: B13268599
M. Wt: 126.16 g/mol
InChI Key: LEFVDZCQGFWHQB-YFKPBYRVSA-N
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Description

(1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine is a chiral amine compound featuring a 1,2-oxazole ring substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with nitrile oxides.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Chiral amine formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The oxazole ring can be reduced to form saturated heterocycles.

    Substitution: The methyl group and amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine: Unique due to its specific substitution pattern and chiral amine group.

    (1S)-1-(5-Methyl-1,2-oxazol-3-yl)propan-1-amine: Similar structure but with a different alkyl chain length.

    (1S)-1-(5-Methyl-1,2-oxazol-3-yl)butan-1-amine: Another similar compound with a longer alkyl chain.

Uniqueness

This compound is unique due to its specific combination of a chiral center, a 1,2-oxazole ring, and a methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine

InChI

InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3/t5-/m0/s1

InChI Key

LEFVDZCQGFWHQB-YFKPBYRVSA-N

Isomeric SMILES

CC1=CC(=NO1)[C@H](C)N

Canonical SMILES

CC1=CC(=NO1)C(C)N

Origin of Product

United States

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